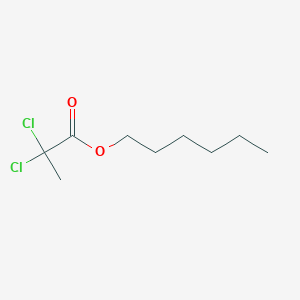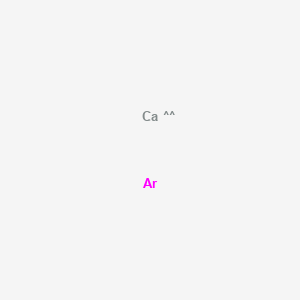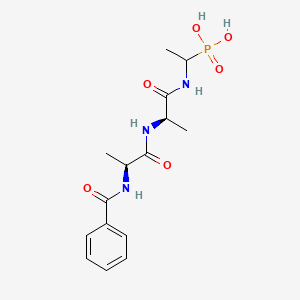
4-(Dibutylamino)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibutylamino)benzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a dibutylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)benzoyl chloride typically involves the acylation of 4-(Dibutylamino)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(Dibutylamino)benzoic acid+Thionyl chloride→4-(Dibutylamino)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dibutylamino)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Dibutylamino)benzoic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under anhydrous conditions.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
4-(Dibutylamino)benzoic acid: Formed through hydrolysis.
4-(Dibutylamino)benzyl alcohol: Formed through reduction.
Aplicaciones Científicas De Investigación
4-(Dibutylamino)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of drug molecules due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials.
Analytical Chemistry: Employed in derivatization reactions to improve the detection and analysis of small molecules in biological samples.
Mecanismo De Acción
The mechanism of action of 4-(Dibutylamino)benzoyl chloride involves the acylation of nucleophilic functional groups, such as amines and alcohols, through the formation of an amide or ester bond. The reaction occurs through the displacement of the chloride ion by the nucleophile, resulting in the formation of the corresponding amide or ester .
Comparación Con Compuestos Similares
- 4-(Dimethylamino)benzoyl chloride
- 4-(Diethylamino)benzoyl chloride
- 4-(Dipropylamino)benzoyl chloride
Comparison: 4-(Dibutylamino)benzoyl chloride is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dipropyl analogs.
Propiedades
Número CAS |
65698-88-6 |
|---|---|
Fórmula molecular |
C15H22ClNO |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
4-(dibutylamino)benzoyl chloride |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)14-9-7-13(8-10-14)15(16)18/h7-10H,3-6,11-12H2,1-2H3 |
Clave InChI |
JOBWEZFORNJNJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)











![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

